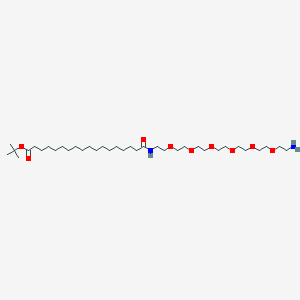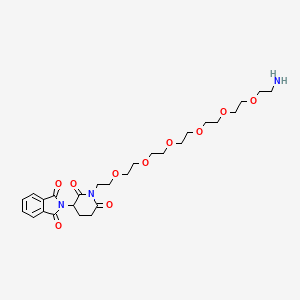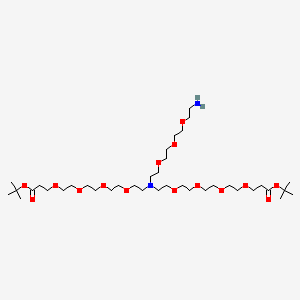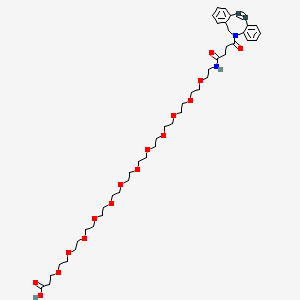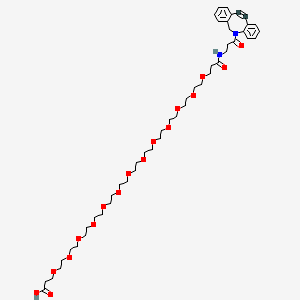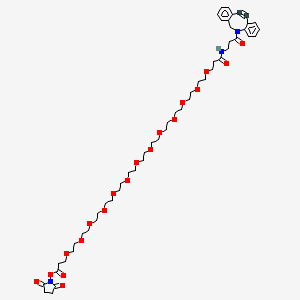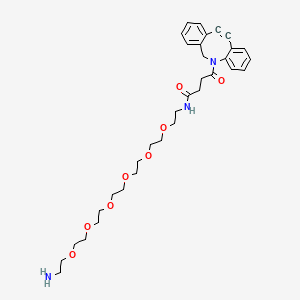
DBCO-C3-alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-C3-alcohol, also known as dibenzocyclooctyne-C3-alcohol, is a chemical compound that contains a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This compound is notable for its ability to participate in copper-free click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The hydroxyl group in this compound can be derivatized to a variety of functional groups, making it a versatile tool in chemical synthesis and bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-C3-alcohol typically involves the reaction of dibenzocyclooctyne with a suitable alcohol derivative. One common method is the reaction of dibenzocyclooctyne with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-C3-alcohol undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The dibenzocyclooctyne moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. .
Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Major Products Formed
Triazoles: Formed from the reaction of this compound with azides.
Functionalized Alcohols: Formed from substitution reactions involving the hydroxyl group.
Aplicaciones Científicas De Investigación
DBCO-C3-alcohol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of DBCO-C3-alcohol primarily involves its participation in SPAAC reactions. The dibenzocyclooctyne moiety undergoes a strain-promoted cycloaddition with azides, forming a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst. The hydroxyl group in this compound can also participate in various substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG-Alcohol: Contains a polyethylene glycol linker instead of a C3 linker, offering increased solubility and flexibility.
DBCO-NHS Ester: Contains an N-hydroxysuccinimide ester group, allowing for conjugation with amines.
DBCO-Sulfo-NHS Ester: Similar to DBCO-NHS Ester but with increased water solubility due to the sulfo group.
Uniqueness
DBCO-C3-alcohol is unique due to its combination of a dibenzocyclooctyne moiety and a terminal primary hydroxyl group. This structure allows it to participate in both SPAAC reactions and various substitution reactions, making it a versatile tool in chemical synthesis and bioconjugation .
Propiedades
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-(3-hydroxypropyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-15-5-14-23-21(26)12-13-22(27)24-16-19-8-2-1-6-17(19)10-11-18-7-3-4-9-20(18)24/h1-4,6-9,25H,5,12-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPIBDQFMSUYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


